molecular formula C25H22IN3O3 B2495108 (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1322259-38-0

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2495108
CAS No.: 1322259-38-0
M. Wt: 539.373
InChI Key: BPJNVFIEDCCQSV-GNVQSUKOSA-N
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Description

The compound “(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide” is a pyrano[2,3-c]pyridine derivative characterized by a fused bicyclic core with multiple functional groups. Key structural features include:

  • Pyrano[2,3-c]pyridine skeleton: A fused ring system combining pyran and pyridine moieties, known for diverse biological activities .
  • Substituents: 4-ethylphenylimino group at position 2 (Z-configuration). Hydroxymethyl group at position 5, enhancing solubility and interaction with biological targets. 8-methyl group, modulating electronic and steric properties.

Properties

IUPAC Name

2-(4-ethylphenyl)imino-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22IN3O3/c1-3-16-4-8-20(9-5-16)29-25-22(24(31)28-19-10-6-18(26)7-11-19)12-21-17(14-30)13-27-15(2)23(21)32-25/h4-13,30H,3,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNVFIEDCCQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrano[2,3-c]pyridine core and various substituents, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H22IN3O3C_{23}H_{22}IN_3O_3 with a molecular weight of approximately 580.2 g/mol. The presence of functional groups such as hydroxymethyl and carboxamide enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC23H22I N3 O3
Molecular Weight580.2 g/mol
IUPAC NameThis compound
InChI KeyCZXIZQHKNHYHHJ-UHFFFAOYSA-N

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity and influencing various biological pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes.
  • Receptor Modulation : It may act as an agonist or antagonist for specific receptors, affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
    • Case Study : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Antimicrobial Activity : Preliminary data suggest that the compound possesses antimicrobial properties against various bacterial strains.
    • Case Study : Tests against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) indicating effective antibacterial action.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis : The synthesis involves multiple steps starting from readily available precursors, including cyclization reactions to form the pyrano[2,3-c]pyridine core and subsequent substitution reactions to introduce various functional groups.
  • Biological Evaluations :
    • A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents.
    • Research published in Antimicrobial Agents and Chemotherapy reported its effectiveness against resistant bacterial strains.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionModulates enzyme activity

Comparison with Similar Compounds

Antimicrobial Activity

  • Yersinia enterocolitica Inhibition: Derivatives with 2-arylimino-5-hydroxymethyl-8-methyl substituents (e.g., compound 2{3}) showed potent bacteriostatic/bactericidal effects (MIC: 25.0 µg/ml; MBC: 200.0 µg/ml) . The 4-iodophenylcarboxamide group in the target compound may enhance halogen-mediated interactions with bacterial enzymes.
  • Broad-Spectrum Activity: Pyrano[2,3-c]pyridines with electron-withdrawing groups (Cl, NO₂) demonstrated superior activity against S. pneumoniae and E. coli compared to electron-donating groups (OCH₃, CH₃) .

Antioxidant Activity

  • Radical Scavenging: Compounds 4o and 4p (IC₅₀: 223.2–252.52 µM) outperformed ascorbic acid (IC₅₀: 50 µM) in DPPH assays due to the pyrano[2,3-c]pyridine core’s conjugated π-system and electron-deficient substituents . The hydroxymethyl group in the target compound may further enhance hydrogen-bond-mediated radical neutralization.

Anticancer Potential

  • Pyrazole-Pyrano[2,3-c]pyridine Hybrids: Fused systems (e.g., pyrano[2,3-c]pyrazole derivatives) exhibited DNA-binding affinity and cytotoxicity via topoisomerase inhibition . The carboxamide group in the target compound could mimic ATP-binding motifs in kinase targets.

Structure-Activity Relationships (SAR)

  • Electronic Effects: Electron-withdrawing groups (Cl, NO₂) improve antioxidant and antimicrobial activities by stabilizing radical intermediates or enhancing electrophilicity .
  • Steric Effects : Bulky substituents (e.g., 4-iodophenyl) may reduce membrane permeability but increase target specificity .
  • Halogen Bonding : Iodine in the 4-iodophenyl group may engage in unique interactions with biological targets, a feature absent in chlorine/methoxy analogs .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a pyridine-derived amine with an imino-forming agent (e.g., 4-ethylphenyl isocyanate) under anhydrous conditions.
  • Cyclization : Using Appel salt (4-chloro-5H-1,2,3-dithiazolium chloride) to facilitate pyrano-pyridine ring formation, with reaction activity influenced by substituent positions .
  • Functionalization : Introducing the hydroxymethyl and iodophenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for iodophenyl incorporation) . Key steps require inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

Q. How should researchers confirm structural integrity and purity?

Use a combination of:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., Z-configuration via coupling constants) and absence of tautomers .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and reaction conditions optimize synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; toluene or THF is preferred for Pd-catalyzed couplings .
  • Temperature : Maintain 80–110°C for cyclization steps; lower temps (25–50°C) prevent side reactions during imine formation .
  • Catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) improves cross-coupling efficiency .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or product stability be resolved?

Contradictions often arise from:

  • Substituent Effects : The position of the ethylphenyl group (para vs. meta) alters electron density, impacting reaction rates .
  • Moisture Sensitivity : The hydroxymethyl group necessitates strict anhydrous conditions; trace water can hydrolyze intermediates . Methodological Fixes :
  • Conduct controlled experiments varying substituent positions (e.g., 4-ethyl vs. 3-ethyl analogs) .
  • Use Karl Fischer titration to monitor solvent moisture during critical steps .

Q. What strategies improve reaction yields for large-scale synthesis?

  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) to reduce loading (≤1 mol%) while maintaining activity .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 24 hrs for cyclization) with precise temperature control .
  • Workup Modifications : Use liquid-liquid extraction (ethyl acetate/water) to isolate polar byproducts early .

Q. How does the Z-configuration influence biological activity or reactivity?

The Z-isomer’s geometry affects:

  • H-bonding : The imino group’s orientation may enhance binding to biological targets (e.g., kinases) .
  • Photostability : Z→E isomerization under UV light can alter activity; monitor via UV-Vis spectroscopy (λ = 300–400 nm) . Experimental Design : Compare Z and E isomers (synthesized via photoirradiation) in bioassays to quantify configuration-dependent effects .

Q. How to design bioactivity assays for this compound?

Based on structural analogs:

  • Antimicrobial Assays : Use broth microdilution (MIC against S. aureus, E. coli) with 24–48 hr incubation .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-Glo luminescent assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersExpected OutcomesReference
¹H NMR (500 MHz, DMSO-d₆)δ 8.2–8.5 (pyridine H), δ 5.1 (hydroxymethyl)Z-configuration (J = 12–14 Hz)
HRMS (ESI+)m/z 602.0521 [M+H]+Δ < 3 ppm error
IR (KBr)ν 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)Confirms carboxamide

Q. Table 2. Reaction Optimization Variables

VariableOptimal ConditionImpact on Yield
Catalyst (Pd)Pd(PPh₃)₄ (2 mol%)+25%
SolventDMF (dry, 3Å molecular sieves)+15%
Temperature85°C (cyclization step)+20%

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